1-[4-[4-(4,5-Dichloroimidazol-1-yl)phenyl]pyrimidin-2-yl]sulfanyl-3,3-dimethylbutan-2-one
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Overview
Description
1-[4-[4-(4,5-Dichloroimidazol-1-yl)phenyl]pyrimidin-2-yl]sulfanyl-3,3-dimethylbutan-2-one is a complex organic compound that features an imidazole ring, a pyrimidine ring, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[4-(4,5-Dichloroimidazol-1-yl)phenyl]pyrimidin-2-yl]sulfanyl-3,3-dimethylbutan-2-one typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Formation of the Pyrimidine Ring: The pyrimidine ring is often synthesized via condensation reactions involving appropriate precursors.
Coupling Reactions: The imidazole and pyrimidine rings are then coupled using a suitable linker, such as a sulfanyl group, under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-[4-[4-(4,5-Dichloroimidazol-1-yl)phenyl]pyrimidin-2-yl]sulfanyl-3,3-dimethylbutan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the imidazole or pyrimidine rings.
Scientific Research Applications
1-[4-[4-(4,5-Dichloroimidazol-1-yl)phenyl]pyrimidin-2-yl]sulfanyl-3,3-dimethylbutan-2-one has several scientific research applications:
Medicinal Chemistry: The compound’s imidazole and pyrimidine rings are known for their biological activity, making it a potential candidate for drug development.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Biological Studies: The compound can be used as a probe or ligand in biological studies to investigate various biochemical pathways.
Mechanism of Action
The mechanism of action of 1-[4-[4-(4,5-Dichloroimidazol-1-yl)phenyl]pyrimidin-2-yl]sulfanyl-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets. The imidazole and pyrimidine rings can interact with enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with a pyrimidine ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.
Uniqueness
1-[4-[4-(4,5-Dichloroimidazol-1-yl)phenyl]pyrimidin-2-yl]sulfanyl-3,3-dimethylbutan-2-one is unique due to the combination of its structural features, including the dichloroimidazole and pyrimidine rings linked by a sulfanyl group. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H18Cl2N4OS |
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Molecular Weight |
421.3 g/mol |
IUPAC Name |
1-[4-[4-(4,5-dichloroimidazol-1-yl)phenyl]pyrimidin-2-yl]sulfanyl-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C19H18Cl2N4OS/c1-19(2,3)15(26)10-27-18-22-9-8-14(24-18)12-4-6-13(7-5-12)25-11-23-16(20)17(25)21/h4-9,11H,10H2,1-3H3 |
InChI Key |
CYHFPJGTCWQYDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CSC1=NC=CC(=N1)C2=CC=C(C=C2)N3C=NC(=C3Cl)Cl |
Origin of Product |
United States |
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